N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a difluorophenyl group, and a dimethoxybenzyl thioether moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group and the dimethoxybenzyl thioether moiety. Key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethoxybenzyl thioether: This can be done via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the benzyl moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the aromatic groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., thiols, amines) are commonly employed.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced thiazole derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interfere with biological pathways by binding to active sites or altering the function of key proteins.
Comparison with Similar Compounds
- N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- This compound
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both difluorophenyl and dimethoxybenzyl thioether groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c1-26-15-5-12(6-16(9-15)27-2)10-28-20-24-14(11-29-20)8-19(25)23-13-3-4-17(21)18(22)7-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWIULCMLSUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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